

Introduction: A Privileged Scaffold for Modern Chemistry

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Compound of Interest

Compound Name: **2-Ethynyl-6-fluoropyridine**

Cat. No.: **B1507394**

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2-Ethynyl-6-fluoropyridine is a specialized chemical intermediate that combines three synthetically valuable motifs into one compact molecule: a pyridine ring, a fluorine substituent, and a terminal alkyne. This unique combination makes it a powerful tool for the rapid generation of molecular complexity.

- The fluoropyridine core is a privileged structure in drug discovery. The strategic incorporation of fluorine can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity to biological targets.[1][2] The pyridine nitrogen acts as a hydrogen bond acceptor and modulates the compound's pKa.
- The 2-fluoro substituent is a key reactive center. Fluorine is an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions, often displaying reactivity hundreds of times greater than the analogous chloro-substituent.[3][4] This allows for the facile introduction of a wide array of nucleophiles at a late stage of a synthetic sequence.
- The terminal alkyne is a versatile functional handle. It readily participates in a host of transformations, most notably palladium-catalyzed cross-coupling reactions (such as the Sonogashira coupling) and cycloadditions, including copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry").[5][6]

This guide will explore how these features can be leveraged to accelerate research and development programs.

Physicochemical Properties and Identification

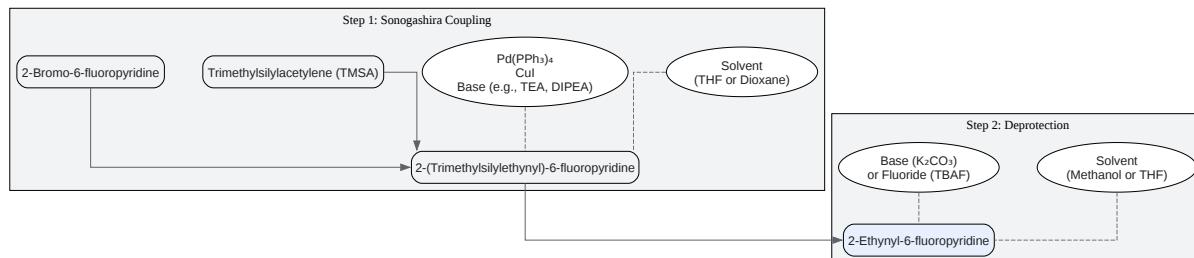
Proper identification and handling begin with a clear understanding of the compound's physical and chemical identifiers.

Property	Value	Source(s)
CAS Number	1233205-73-6	[7][8][9]
Molecular Formula	C ₇ H ₄ FN	[9][10][11]
Molecular Weight	121.11 g/mol	[8][9][11]
IUPAC Name	2-ethynyl-6-fluoropyridine	[8]
Predicted Boiling Point	188.4 ± 25.0 °C	[12]
Predicted Density	1.15 ± 0.1 g/cm ³	[12]
Physical State	Liquid	[8]
Purity	Typically ≥97%	[8][11]
Storage Conditions	Store under inert gas (Nitrogen or Argon) at 2-8°C	[12]

Synthesis Pathway: Sonogashira Cross-Coupling

The most direct and widely applicable method for synthesizing **2-Ethynyl-6-fluoropyridine** is the Sonogashira cross-coupling reaction. This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl or vinyl halide. In this case, the logical precursors are a halo-fluoropyridine and a protected or gaseous acetylene source.

The preferred starting material is 2-bromo-6-fluoropyridine (CAS: 144100-07-2) due to its optimal balance of reactivity and stability compared to iodo- or chloro-analogs.[13][14] The coupling partner is typically trimethylsilylacetylene (TMSA), which serves as a stable, liquid source of the ethynyl group. A subsequent deprotection step reveals the terminal alkyne.



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Caption: Synthetic workflow for **2-Ethynyl-6-fluoropyridine**.

Detailed Experimental Protocol: Synthesis

This protocol is a representative example based on established Sonogashira coupling methodologies and should be adapted and optimized as needed.[5][15]

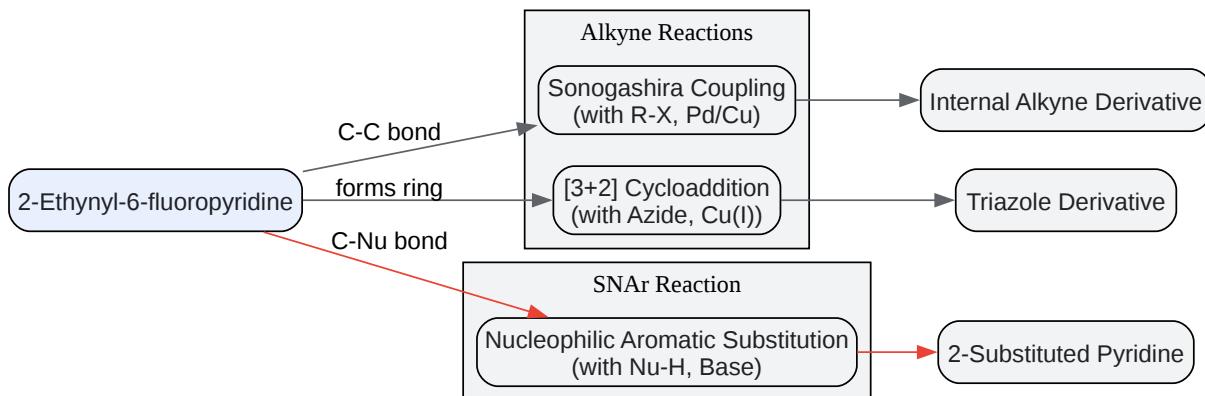
- **Vessel Preparation:** To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-6-fluoropyridine (1.76 g, 10 mmol, 1.0 equiv), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 231 mg, 0.2 mmol, 0.02 equiv), and copper(I) iodide (CuI, 76 mg, 0.4 mmol, 0.04 equiv).
- **Inert Atmosphere:** Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This step is critical as the Pd(0) catalyst is sensitive to air.
- **Reagent Addition:** Through the septum, add 40 mL of anhydrous, degassed tetrahydrofuran (THF), followed by 5.6 mL of triethylamine (TEA, 40 mmol, 4.0 equiv). The base is essential

to neutralize the HBr formed during the reaction and regenerate the active catalyst.

- Alkyne Addition: Add trimethylsilylacetylene (1.47 mL, 10.5 mmol, 1.05 equiv) dropwise to the stirring mixture.
- Reaction: Stir the reaction mixture at room temperature for 16 hours or until TLC/LC-MS analysis indicates complete consumption of the starting material.
- Workup: Dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.
- Deprotection: Dissolve the crude residue in methanol (50 mL) and add potassium carbonate (2.76 g, 20 mmol, 2.0 equiv). Stir at room temperature for 2 hours.
- Purification: Remove the methanol under reduced pressure. Add water (50 mL) and extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield pure **2-Ethynyl-6-fluoropyridine**.

Chemical Reactivity and Synthetic Utility

The true value of **2-Ethynyl-6-fluoropyridine** lies in its predictable and versatile reactivity, allowing for divergent synthesis of complex molecular libraries.



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Caption: Key reactivity pathways of **2-Ethynyl-6-fluoropyridine**.

A. Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring, enhanced by the electronegativity of fluorine, makes the C2 position highly susceptible to nucleophilic attack. The reaction proceeds via a Meisenheimer intermediate and results in the displacement of the fluoride ion.

- **Causality:** The high reactivity is driven by the superior ability of fluorine to stabilize the developing negative charge in the transition state through its powerful inductive effect, coupled with the relative weakness of the C-F bond compared to the C-H bonds of the intermediate.[4]
- **Scope:** This reaction is compatible with a broad range of O-, N-, and S-based nucleophiles, including alcohols, phenols, primary and secondary amines, and thiols.
- **Typical Conditions:** The reaction is typically run in a polar aprotic solvent like DMSO or DMF, with a non-nucleophilic base such as K_2CO_3 or DIPEA to deprotonate the incoming nucleophile. Mild heating (60-100 °C) is often sufficient.

B. Alkyne-Based Transformations

The terminal alkyne provides a gateway to numerous powerful synthetic transformations.

- Sonogashira Coupling: While used in its synthesis, the product itself can act as the alkyne component in a subsequent Sonogashira reaction with a different aryl or vinyl halide, enabling the construction of complex diarylacetylene structures.[15][16]
- Cycloaddition Reactions: As a terminal alkyne, it is an ideal substrate for [3+2] cycloadditions with azides (Click Chemistry) to form highly stable 1,2,3-triazole rings, a common linker and pharmacophore in drug design. It can also participate in [4+2] cycloadditions (Diels-Alder type reactions) with suitable dienes.[17][18][19]

Spectroscopic Analysis (Predicted)

While a comprehensive public spectral database for this specific compound is limited, its characteristic spectroscopic signatures can be reliably predicted based on its functional groups and known data from analogous structures like 2-ethynylpyridine and various fluoropyridines. [20][21] Researchers should always confirm identity using their own analytical data.

Technique	Predicted Chemical Shift / Signal	Rationale
¹ H NMR	δ ~7.8-8.0 ppm (m, 1H), δ ~7.2-7.6 ppm (m, 2H)	Aromatic protons on the pyridine ring, with splitting patterns influenced by both H-H and H-F coupling.
	δ ~3.2 ppm (s, 1H)	Acetylenic proton (C≡C-H).
¹³ C NMR	δ ~160-165 ppm (d, J≈240 Hz)	C2 carbon directly attached to fluorine (C-F), showing a large one-bond C-F coupling constant.
	δ ~140-150 ppm (m)	Other aromatic carbons.
	δ ~80-85 ppm (2C)	Acetylenic carbons (C≡C).
¹⁹ F NMR	δ ~ -65 to -75 ppm (s)	Single fluorine environment on the pyridine ring.
IR (Infrared)	ν ~3300 cm ⁻¹ (sharp, strong)	C-H stretch of the terminal alkyne.
	ν ~2100 cm ⁻¹ (weak)	C≡C stretch of the terminal alkyne.
	ν ~1600 cm ⁻¹ (strong)	C=C/C=N stretching of the pyridine ring.
	ν ~1200-1250 cm ⁻¹ (strong)	C-F stretching vibration.[21]

Safety and Handling

As with any laboratory chemical, **2-Ethynyl-6-fluoropyridine** should be handled with appropriate care. While a specific safety data sheet (SDS) may not be universally available, the precautions for related fluorinated and pyridine-based compounds are applicable.

- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[22][23]

- Ventilation: Use only outdoors or in a well-ventilated area, such as a chemical fume hood. [\[23\]](#)[\[24\]](#) Avoid breathing fumes or vapors.
- Handling: Wash hands and any exposed skin thoroughly after handling. [\[22\]](#) Keep away from heat, sparks, open flames, and other ignition sources.
- Accidental Release: In case of a spill, absorb with an inert material and place it into a suitable disposal container. Do not let the product enter drains or waterways. [\[22\]](#)
- First Aid:
 - If on skin: Wash with plenty of soap and water. [\[22\]](#)
 - If inhaled: Remove to fresh air and keep at rest in a position comfortable for breathing. [\[22\]](#)
 - If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [\[22\]](#)

Conclusion

2-Ethynyl-6-fluoropyridine is more than just a chemical; it is a strategic tool for innovation. Its well-defined and orthogonal reactivity at two distinct sites—the fluorine and the alkyne—provides chemists with a reliable and efficient platform for synthesizing novel compounds. By understanding the principles behind its synthesis and reactivity, researchers can unlock its full potential to build the next generation of pharmaceuticals and advanced materials.

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